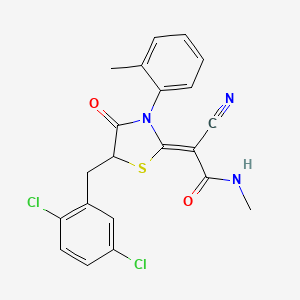

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(2-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

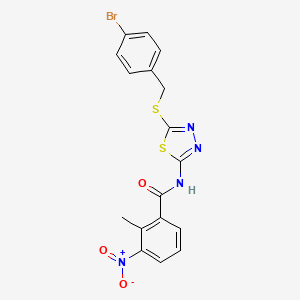

The compound contains a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen . Thiazolidine derivatives have been of great interest for scholars due to their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The thiazolidine core is a heterocyclic five-membered moiety having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiazolidine derivatives generally have good stability and reactivity due to the presence of the heterocyclic ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(2-(trifluoromethyl)phenyl)methanone and related compounds are synthesized and characterized by various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Structural optimization and theoretical vibrational spectra interpretations are performed using density functional theory (DFT) calculations. This rigorous characterization forms the basis for further exploring the properties and applications of these compounds, including investigating their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Antibacterial and Antitumor Activity

Compounds synthesized from the this compound framework have been evaluated for their antibacterial and antitumor activities. For instance, novel thiazolidinone analogs have shown potent xanthine oxidase inhibition and antioxidant properties, indicative of potential therapeutic applications. The specific activities of these compounds, such as inhibiting xanthine oxidase and demonstrating antioxidant capabilities, highlight their potential in medicinal chemistry and drug development processes (Ranganatha et al., 2014).

Molecular Docking and Drug Design

The compound's utility extends to molecular docking and drug design, aiding in understanding its interaction with biological targets. The molecular docking studies reveal how these compounds could bind to specific proteins or enzymes, guiding the design of new drugs with antibacterial properties. This application is crucial for developing new therapeutic agents, especially in the context of antibiotic resistance (Shahana & Yardily, 2020).

Photophysical Properties and Sensor Development

Some derivatives of this compound exhibit unique photophysical properties, making them suitable for developing sensors. For instance, a phenyl thiadiazole-based Schiff base receptor has shown promising results in the turn-on fluorescent and colorimetric detection of Al3+ ions, indicating its potential application in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)17-22(10-11-25-17)16(23)14-4-2-3-5-15(14)18(19,20)21/h2-9,17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQSWXKYFPRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)